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Compound of Interest

Compound Name: Oliose

Cat. No.: B1260942 Get Quote

This technical guide provides a comprehensive overview of the chemical structure of D-Oliose,

targeting researchers, scientists, and professionals in drug development. It details the

molecule's structural features, available spectroscopic data, and a plausible synthetic route.

Chemical Structure of D-Oliose
D-Oliose is a deoxysugar, a class of carbohydrates where one or more hydroxyl groups have

been replaced by a hydrogen atom. Its systematic IUPAC name is (2S,4R,5R,6R)-6-

methyloxane-2,4,5-triol.[1] It is also known by its synonym, 2,6-dideoxy-alpha-D-lyxo-

hexopyranose.[1] The molecular formula for D-Oliose is C₆H₁₂O₄, and it has a molecular

weight of 148.16 g/mol .[1]

The structure is a six-membered pyranose ring with the following key features:

Deoxygenation: It lacks hydroxyl groups at positions 2 and 6 of the hexopyranose ring.

Stereochemistry: The stereochemistry is defined as D-lyxo, indicating the specific spatial

arrangement of the remaining hydroxyl groups.

Anomeric Form: The alpha anomer specifies the orientation of the hydroxyl group at the

anomeric carbon (C1).

This unique structure makes D-Oliose a subject of interest in synthetic and medicinal

chemistry. It has been reported to be a component of natural products isolated from
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microorganisms such as Streptomyces argillaceus.[1]

Quantitative Data
While extensive quantitative data for D-Oliose is not readily available in the public domain,

spectroscopic data for closely related derivatives have been reported. The following table

summarizes the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl-2,6-

dideoxy-alpha-D-lyxo-hexopyranoside, the methyl glycoside of D-Oliose. This data is crucial for

the structural verification of synthetic or isolated samples.

Carbon Atom Chemical Shift (ppm)

C1 97.9

C2 34.2

C3 67.5

C4 69.9

C5 65.9

C6 17.5

OCH₃ 54.9

Table 1: ¹³C NMR Chemical Shifts of Methyl-2,6-

dideoxy-alpha-D-lyxo-hexopyranoside in CDCl₃.

Experimental Protocols
A detailed experimental protocol for the synthesis of D-Oliose is not prominently described in

the literature. However, a preparative synthesis for its enantiomer, 2,6-dideoxy-alpha-L-lyxo-

hexose (2-deoxy-alpha-L-fucose), has been published and provides a strong basis for the

synthesis of the D-form. The following protocol is adapted from that synthesis.

Protocol: Synthesis of 2,6-dideoxy-L-lyxo-hexose

This multi-step synthesis starts from a readily available starting material and proceeds through

key intermediates without the need for chromatographic purification.
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Step 1: Synthesis of Methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-ribo-

hexopyranoside

Reactants: Methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside.

Procedure: The starting material is benzoylated at the 3-position.

Step 2: Synthesis of Methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-alpha-D-ribo-

hexopyranoside

Reactant: Product from Step 1.

Reagent: N-bromosuccinimide (NBS).

Procedure: The 4,6-O-benzylidene acetal is opened with NBS to introduce a bromine at the

6-position and a benzoyl group at the 4-position. This key intermediate is crucial for

subsequent steps.

Step 3: Reductive Debromination and Epimerization

Reactant: Product from Step 2.

Procedure: The 6-bromo group is removed, and the stereochemistry at C4 is inverted to

achieve the lyxo configuration.

Step 4: Deprotection

Reactant: Product from Step 3.

Procedure: The benzoyl protecting groups are removed via catalytic transesterification to

yield the methyl glycoside of the target molecule.

Step 5: Hydrolysis

Reactant: Product from Step 4.

Procedure: Mild acid hydrolysis cleaves the methyl glycoside to afford the final product, 2,6-

dideoxy-L-lyxo-hexose, which can be crystallized.
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Visualization of Synthetic Workflow
The logical relationship of the synthetic pathway described above can be visualized as a

workflow diagram.
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Caption: Synthetic workflow for 2,6-dideoxy-L-lyxo-hexose.
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Biological Function and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the detailed

biological functions or signaling pathways directly involving D-Oliose. While other rare sugars,

such as D-Allose, have been studied for their roles in processes like insulin signaling, these

findings cannot be extrapolated to D-Oliose without direct experimental evidence. Further

research is required to elucidate the potential biological significance of D-Oliose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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